Holmium;sulfuric acid;octahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

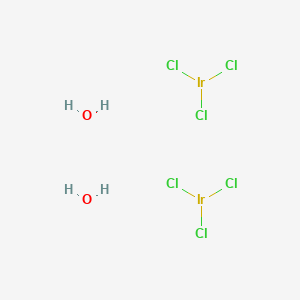

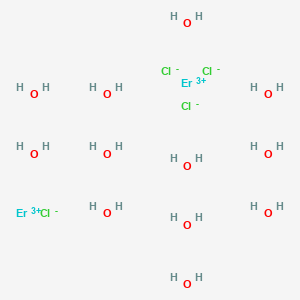

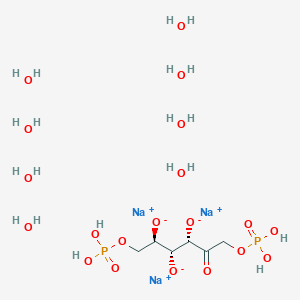

Holmium;sulfuric acid;octahydrate is a compound consisting of holmium, sulfuric acid, and water molecules. Holmium is a rare-earth element with the symbol Ho and atomic number 67. It is known for its high magnetic moment and is used in various scientific and industrial applications. Sulfuric acid is a strong mineral acid with the formula H₂SO₄, widely used in chemical synthesis and industrial processes. The octahydrate form indicates that the compound includes eight water molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Holmium;sulfuric acid;octahydrate can be synthesized by dissolving holmium oxide (Ho₂O₃) in sulfuric acid (H₂SO₄) and then crystallizing the resulting solution. The reaction typically involves heating holmium oxide with concentrated sulfuric acid, followed by slow evaporation of the solvent to obtain the octahydrate crystals.

Industrial Production Methods

Commercially, holmium is extracted from monazite or gadolinite ores using sulfuric acid through ion exchange chromatography or solvent extraction techniques. The extracted holmium is then reacted with sulfuric acid to form the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

Holmium;sulfuric acid;octahydrate undergoes various chemical reactions, including:

Oxidation: Holmium can react with oxygen to form holmium oxide (Ho₂O₃).

Reduction: Holmium ions can be reduced to metallic holmium using reducing agents like calcium.

Substitution: Holmium can form complexes with other ligands, replacing water molecules in the coordination sphere.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Calcium metal or other strong reducing agents.

Substitution: Ligands such as halides or organic molecules in aqueous or non-aqueous solutions.

Major Products Formed

Oxidation: Holmium oxide (Ho₂O₃).

Reduction: Metallic holmium (Ho).

Substitution: Various holmium complexes depending on the ligands used.

Applications De Recherche Scientifique

Holmium;sulfuric acid;octahydrate has several scientific research applications:

Chemistry: Used as a calibration standard for spectrophotometers due to its sharp absorption bands.

Biology: Investigated for its potential in biological imaging and as a contrast agent.

Medicine: Utilized in holmium laser lithotripsy for the treatment of kidney stones and other urological conditions.

Industry: Employed in the production of high-strength magnets and as a neutron absorber in nuclear reactors.

Mécanisme D'action

The mechanism by which holmium;sulfuric acid;octahydrate exerts its effects depends on its application:

In spectroscopy: The compound’s sharp absorption bands are used for wavelength calibration.

In medicine: The holmium laser operates through a photo-thermal mechanism, fragmenting kidney stones by generating localized heat.

In industry: Holmium’s high magnetic moment is exploited in the creation of strong magnetic fields.

Comparaison Avec Des Composés Similaires

Similar Compounds

Erbium;sulfuric acid;octahydrate: Similar to holmium;sulfuric acid;octahydrate but contains erbium instead of holmium.

Dysprosium;sulfuric acid;octahydrate: Contains dysprosium, another rare-earth element with similar properties.

Uniqueness

This compound is unique due to holmium’s exceptionally high magnetic moment, making it particularly valuable in applications requiring strong magnetic fields. Additionally, holmium’s specific absorption characteristics make it an excellent calibration standard for spectrophotometry.

Propriétés

IUPAC Name |

holmium;sulfuric acid;octahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ho.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGLBKLWIWVRBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Ho].[Ho] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H22Ho2O20S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate](/img/structure/B8066484.png)

![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]azanium;sulfate](/img/structure/B8066493.png)

![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)